molecular formula C21H23ClN4O2S B3498331 N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide

N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide

Cat. No. B3498331
M. Wt: 431.0 g/mol
InChI Key: JQYKXIBJRBTFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a member of the family of benzoylphenylurea derivatives and has been shown to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and inflammation. It has also been shown to interact with certain receptors in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and to reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of tumor cells, and its anti-inflammatory properties. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in the treatment of neurological disorders. In addition, the compound could be further studied for its potential use as a diagnostic tool in cancer imaging and for its anti-viral properties.

Scientific Research Applications

N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a diagnostic tool in cancer imaging. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-2-19(27)24-21(29)23-17-7-9-18(10-8-17)25-11-13-26(14-12-25)20(28)15-3-5-16(22)6-4-15/h3-10H,2,11-14H2,1H3,(H2,23,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYKXIBJRBTFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide
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N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide
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N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide
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N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide
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N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide
Reactant of Route 6
N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide

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